![molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6](/img/structure/B11845247.png)
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-
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Overview
Description
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- (C₁₃H₁₀BrNO; molecular weight: 276.14 g/mol) is a brominated derivative of the benzo[cd]indol-2(1H)-one scaffold. The compound features a bromine substituent at the 6-position and an ethyl group at the 1-position of the heterocyclic core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzoindoles.
Scientific Research Applications
Pharmaceutical Development
Benz[cd]indol-2(1H)-one derivatives have shown promise as potential therapeutic agents. They are primarily studied for their ability to inhibit various biological targets:
- Aurora B Kinase Inhibition : Research indicates that derivatives of benz[cd]indol-2(1H)-one can act as inhibitors of Aurora B kinase, which is crucial in cell division and has implications in cancer therapy .
- Serotonin Receptor Modulation : Compounds in this class have been explored for their interaction with serotonin receptors (5-HT2A), which are significant in treating psychiatric disorders .
Antifungal and Antimicrobial Activity
The compound has been evaluated for its antifungal properties, particularly against pathogenic fungi. Its derivatives have been reported to inhibit the growth of various microorganisms, making them potential candidates for developing antifungal medications .
Chemical Synthesis Intermediates
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl serves as a key intermediate in synthesizing other complex organic molecules. It is utilized in the development of:
- Pesticides : The compound is involved in synthesizing agrochemicals due to its biological activity against pests.
- Surfactants and Polymer Monomers : Its chemical structure allows it to be used as a building block for creating surfactants and polymers, which are essential in various industrial applications .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several benz[cd]indol-2(1H)-one derivatives and evaluated their biological activity against cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents. The most active compounds were further analyzed for their mechanism of action involving Aurora B kinase inhibition .
Case Study 2: Antifungal Activity Assessment
In another study, the antifungal efficacy of benz[cd]indol-2(1H)-one derivatives was tested against Candida species. The results showed that certain derivatives exhibited potent antifungal activity, suggesting their utility in developing new antifungal therapies .
Mechanism of Action
The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to changes in gene expression and cellular functions. This inhibition can affect various signaling pathways, including the NF-κB/NLRP3 signaling pathway, which is involved in inflammation .
Comparison with Similar Compounds
The benzo[cd]indol-2(1H)-one scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of key derivatives:
Molecular and Spectral Comparisons
ESI-MS Data :
- NMR Trends: Aromatic protons in brominated derivatives (e.g., 6-bromo in compound 10) resonate downfield (δ 8.11–7.48 ppm) due to bromine’s electron-withdrawing effect . Ethyl groups at the 1-position typically show signals at δ 1.20–1.40 ppm (CH₃) and δ 3.80–4.00 ppm (CH₂), as observed in 6-amino-1-ethyl analogs .
Biological Activity
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and findings from various studies.
Chemical Structure and Properties
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl has the following chemical structure:
- Molecular Formula : C12H10BrN
- CAS Number : 130-00-7
- Molecular Weight : 249.12 g/mol
The compound features a bromine atom at the 6-position and an ethyl group at the 1-position of the indole ring, which contributes to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benz[cd]indol-2(1H)-one derivatives. A notable study focused on a series of polyamine-conjugated benz[cd]indol-2(1H)-one compounds, where one specific derivative (15f) demonstrated potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. This compound was shown to enter cancer cells via polyamine transporters localized in lysosomes, leading to autophagy and apoptosis induction .
The mechanism by which benz[cd]indol-2(1H)-one compounds exert their antitumor effects involves:
- Autophagy Induction : Triggering cellular degradation processes that can lead to cancer cell death.
- Apoptosis : Promoting programmed cell death through lysosome-mediated pathways.
The interplay between autophagy and apoptosis has been identified as mutually reinforcing, enhancing the overall therapeutic efficacy against cancer .
Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor | Inhibits hepatocellular carcinoma migration | |
Autophagy Induction | Induces cellular degradation processes | |
Apoptosis | Promotes programmed cell death |
Study on Polyamine-Conjugated Compounds
In a detailed study, researchers synthesized several derivatives of benz[cd]indol-2(1H)-one conjugated with polyamines. Among these, compound 15f exhibited significant biological activity, demonstrating:
- In Vitro Efficacy : Effective in reducing cell viability in cancer cell lines.
- In Vivo Efficacy : Showed reduced tumor growth in animal models.
The study concluded that benz[cd]indol-2(1H)-one derivatives have the potential to serve as dual-functional agents in cancer therapy due to their ability to target lysosomes and induce both autophagic and apoptotic pathways .
Safety and Toxicology
While exploring the biological activities of benz[cd]indol-2(1H)-one, it is essential to consider its safety profile. Current data indicate that while the compound exhibits promising therapeutic effects, further investigations into its toxicity and safety are warranted. The available safety data sheets provide insights into handling precautions and potential hazards associated with this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one, and what analytical methods are critical for verifying its purity and structure?
- Synthesis : A common method involves alkylation of benz[cd]indol-2(1H)-one with ethyl bromide under basic conditions. For example, sodium hydroxide in N-methyl-2-pyrrolidinone (NMP) at 50°C facilitates alkylation, followed by bromination at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Characterization : Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., ethyl group at N1, bromine at C6).
- HPLC-MS to assess purity and molecular weight.
- X-ray crystallography for absolute configuration determination, as demonstrated in structural studies of related brominated benz[cd]indol-2(1H)-ones .
Q. What are the primary biological targets of benz[cd]indol-2(1H)-one derivatives, and how is 6-bromo-1-ethyl substitution relevant to these activities?
- Benz[cd]indol-2(1H)-one scaffolds are known to inhibit BET bromodomains (e.g., BRD4) and Atg4B (autophagy-related protease). The 6-bromo group enhances binding affinity via halogen bonding with target proteins, while the 1-ethyl substituent improves pharmacokinetic properties (e.g., oral bioavailability) by modulating lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one across different assays (e.g., fluorescence vs. AlphaScreen)?
- Assay-Specific Variability : Fluorescence-based assays (e.g., FRET) may overestimate potency due to interference from the compound’s intrinsic fluorescence. Use orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (e.g., Kd) directly .
- Control Experiments : Include reference inhibitors (e.g., JQ1 for BET bromodomains) and validate results in cell-based models (e.g., MV4;11 leukemia cells) to confirm biological relevance .
Q. What structure-activity relationship (SAR) insights guide the optimization of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one for selective BET bromodomain inhibition?
- Key Modifications :
- C6 Position : Bromine is critical for BRD4 binding (Kd = 124–137 nM). Replacement with bulkier groups (e.g., phenyl) reduces activity .
- N1 Substituent : Ethyl balances solubility and membrane permeability. Longer alkyl chains (e.g., propyl) decrease selectivity due to hydrophobic interactions with non-BET bromodomains .
Q. How does the lysosome-targeting mechanism of 6-bromo-1-ethylbenz[cd]indol-2(1H)-one influence its anti-metastatic activity in vivo?
- Mechanistic Studies : The compound accumulates in lysosomes via pH-dependent trapping, disrupting autophagy-lysosome pathways. Monitor lysosomal pH using LysoTracker Red and validate autophagy inhibition via LC3-II/LC3-I ratio in Western blotting .
- In Vivo Models : Use metastatic xenografts (e.g., 4T1 breast cancer in mice) with bioluminescent imaging to track tumor dissemination. Pharmacokinetic profiling (e.g., t₁/₂ = 3.95 h, bioavailability = 75.8%) supports daily dosing regimens .
Q. Methodological Considerations
Q. What strategies mitigate off-target effects when testing 6-bromo-1-ethylbenz[cd]indol-2(1H)-one in kinase or cytochrome P450 assays?
- Counter-Screening : Test against panels of kinases (e.g., Eurofins KinaseProfiler) and CYP isoforms (e.g., CYP3A4/2D6) to identify promiscuity.
- Proteomic Profiling : Use thermal shift assays or ChemProteoBase to map unintended protein interactions .
Q. How can researchers adapt synthetic protocols for 6-bromo-1-ethylbenz[cd]indol-2(1H)-one to improve scalability (>10 g) without compromising yield?
- Process Optimization : Replace NMP with recyclable solvents (e.g., DMF/water mixtures) and employ flow chemistry for bromination to enhance safety and efficiency .
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Properties
CAS No. |
71411-96-6 |
---|---|
Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
6-bromo-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
InChI Key |
KHABYXGVKDDLGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Origin of Product |
United States |
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